

Phenamil Methanesulfonate: Solubility, Preparation, and Mechanism of Action

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Compound of Interest

Compound Name: Phenamil methanesulfonate

Cat. No.: B046070

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Application Note and Protocols for Researchers

Phenamil methanesulfonate, a derivative of the diuretic amiloride, is a potent inhibitor of the epithelial sodium channel (ENaC) and a modulator of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] Its utility in research spans from studies on cystic fibrosis and pulmonary hypertension to investigations into bone regeneration.[1][4][5] This document provides detailed information on the solubility of **phenamil methanesulfonate** in common laboratory solvents, protocols for its preparation, and an overview of its mechanism of action.

Solubility Data

The solubility of **phenamil methanesulfonate** varies significantly across different solvents. It is generally more soluble in organic solvents like DMSO and is sparingly soluble in aqueous buffers.[6] The following table summarizes the available quantitative solubility data for easy reference.

| Solvent | Solubility | Notes |
|--|--|---|
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL[6], ≥5 mg/mL (with warming), >20 mg/mL[7] | Warming can increase the solubility in DMSO. |
| Dimethylformamide (DMF) | ~0.1 mg/mL[6] | Should be purged with an inert gas.[6] |
| Water | Insoluble | Prepared by first dissolving in DMSO, then diluting with PBS. [6] It is recommended not to store the aqueous solution for more than one day.[6] |
| 0.1 M HCl | Insoluble | |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL[6] | |
| 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin | 2.5 mg/mL[8] | |
| Formulation (DMSO, PEG300, Tween-80, Saline) | ≥ 2.5 mg/mL[1] | |

Experimental Protocols

Preparation of Stock Solutions

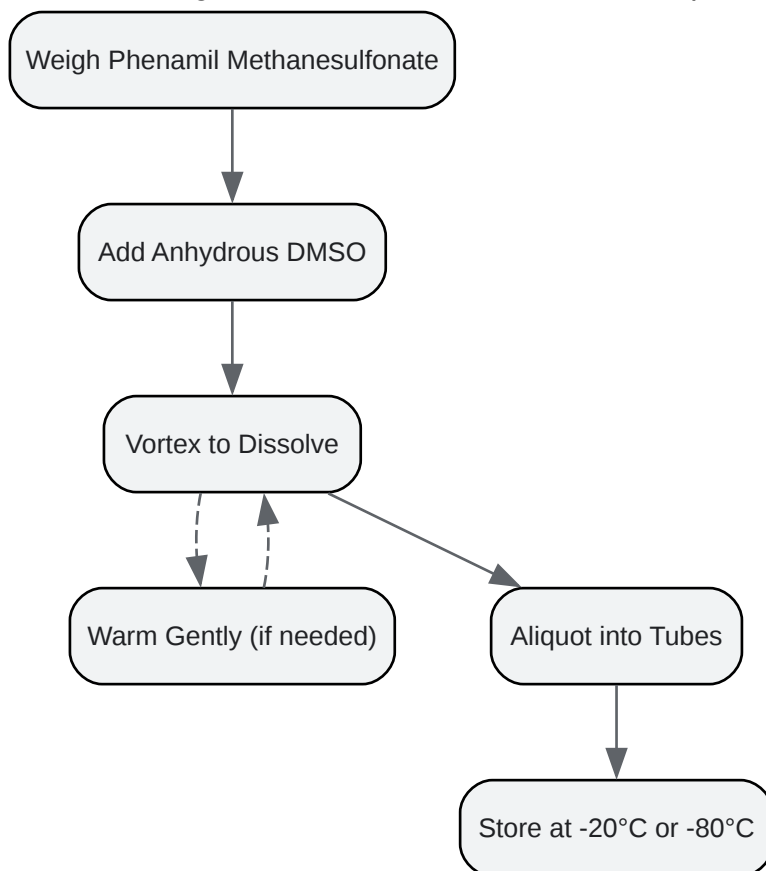
1. High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous media.

- Materials:
 - Phenamil methanesulfonate salt (solid)
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes or vials

- Vortex mixer
- Warming device (e.g., water bath or heat block), if necessary
- Procedure:
 - Weigh the desired amount of **phenamil methanesulfonate** powder in a sterile tube.
 - Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 μ L of DMSO to 1 mg of **phenamil methanesulfonate**).
 - Vortex the solution thoroughly until the solid is completely dissolved.
 - If the compound does not fully dissolve, gentle warming (e.g., to 37°C) can be applied to aid dissolution.
 - Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C or -80°C for long-term stability. Stock solutions in DMSO are stable for at least 6 months at -80°C and 1 month at -20°C when stored under nitrogen.^[1]

Workflow for High-Concentration DMSO Stock Preparation



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DMSO Stock Preparation Workflow

2. Preparation of Aqueous Working Solutions from DMSO Stock

For most cell-based assays, a working solution in an aqueous buffer is required. Due to the low aqueous solubility of **phenamil methanesulfonate**, a dilution from a DMSO stock is the recommended method.^[6]

- Materials:
 - **Phenamil methanesulfonate** stock solution in DMSO
 - Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer
 - Sterile tubes

- Procedure:
 - Thaw the DMSO stock solution of **phenamil methanesulfonate**.
 - For a 1:1 DMSO:PBS solution, dilute the DMSO stock with an equal volume of PBS (pH 7.2).[6] For example, to prepare 1 mL of a 0.5 mg/mL solution, add 500 µL of a 1 mg/mL DMSO stock to 500 µL of PBS.
 - Vortex immediately and thoroughly to ensure proper mixing and prevent precipitation.
 - Use the freshly prepared aqueous solution promptly. It is not recommended to store aqueous solutions for more than one day.[6]

3. Formulation for In Vivo Studies

For animal studies, a specific formulation may be required to achieve higher concentrations and maintain solubility.

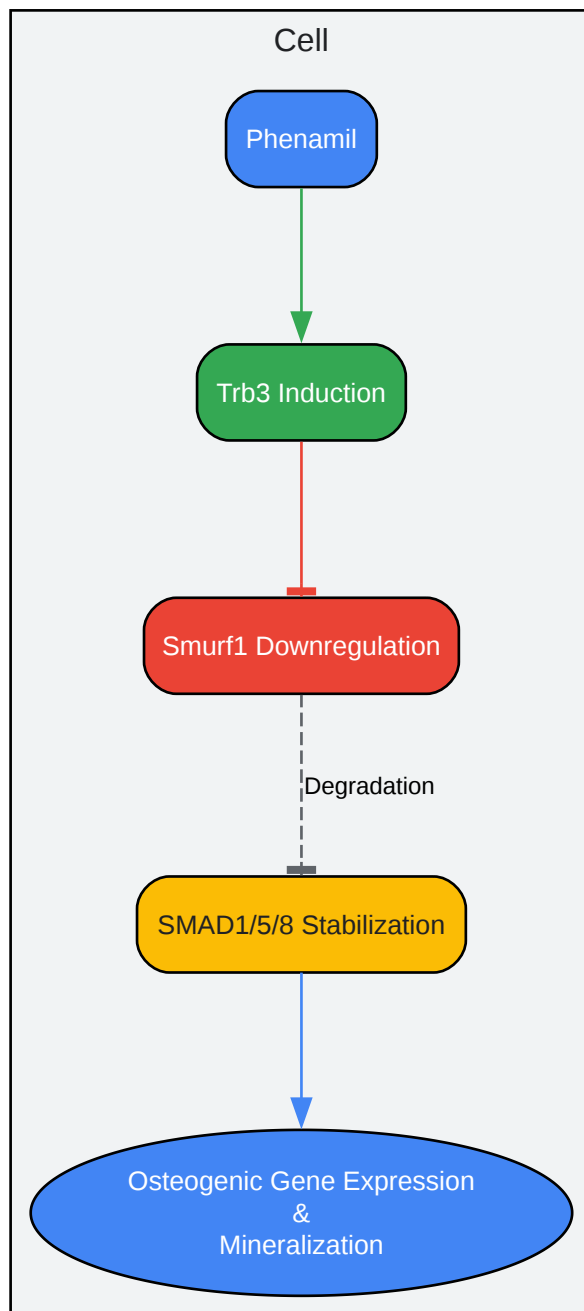
- Materials:
 - **Phenamil methanesulfonate** stock solution in DMSO (e.g., 25 mg/mL)
 - PEG300
 - Tween-80
 - Saline (0.9% NaCl)
 - Sterile tubes
- Procedure (for a 2.5 mg/mL final concentration):[1]
 - To prepare 1 mL of the final formulation, start with 100 µL of a 25 mg/mL **phenamil methanesulfonate** stock solution in DMSO.
 - Add 400 µL of PEG300 and mix thoroughly.
 - Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

- Add 450 μ L of saline to bring the total volume to 1 mL.
- Mix the final solution until it is clear. This protocol should yield a clear solution of at least 2.5 mg/mL.[\[1\]](#)

Mechanism of Action: BMP Signaling Pathway Activation

Phenamil has been identified as a small molecule that can activate the Bone Morphogenetic Protein (BMP) signaling pathway, which is crucial for osteoblast differentiation and bone formation.[\[9\]](#)[\[10\]](#) The mechanism involves the induction of Tribbles homolog 3 (Trb3). Trb3, in turn, leads to the downregulation of Smurf1, an E3 ubiquitin ligase that targets SMAD proteins for degradation. By inhibiting Smurf1, phenamil treatment results in the stabilization of BMP signaling transducers SMAD1, SMAD5, and SMAD8.[\[9\]](#)[\[11\]](#) This enhancement of BMP signaling promotes the expression of osteogenic genes and subsequent mineralization.[\[2\]](#)[\[9\]](#)

Phenamil's Mechanism in BMP Signaling

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Phenamil's Role in BMP Signaling

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